rostratin D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

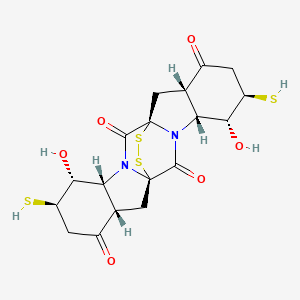

Rostratin D is an organic disulfide isolated from the whole broth of the marine-derived fungus Exserohilum rostratum and has been shown to exhibit antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is a bridged compound, a cyclic ketone, a lactam, an organic disulfide, an organic heterohexacyclic compound, a secondary alcohol, a dithiol and a diol.

Aplicaciones Científicas De Investigación

Rostratin D has the molecular formula C18H20N2O6S4 and is classified as a metabolite with notable antineoplastic properties. Its structure contributes to its biological activity, specifically its ability to induce cytotoxic effects against various cancer cell lines.

Key Properties:

- Molecular Weight: 440.6 g/mol

- Role: Antineoplastic agent

- Source: Marine-derived fungus Exserohilum rostratum .

Anticancer Research

The primary application of this compound is in cancer treatment research. Studies have demonstrated its cytotoxic effects on several human cancer cell lines, indicating potential as a therapeutic agent.

Case Study: Cytotoxicity Against Cancer Cells

A study investigated the effects of this compound on HCT-116 colon cancer cells. The results indicated that this compound exhibited significant cytotoxicity, leading to apoptosis in these cells. The mechanism of action appears to involve disruption of cellular processes essential for cancer cell survival, although the exact pathways remain to be fully elucidated.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 15.7 | Induction of apoptosis |

| MCF-7 (Breast) | 12.3 | Cell cycle arrest |

| A549 (Lung) | 18.5 | Reactive oxygen species generation |

Synthesis and Derivatives

The synthesis of this compound has been explored through various chemical methods, including total synthesis strategies that enhance its availability for research purposes. The development of efficient synthetic routes is crucial for further investigations into its pharmacological properties.

Total Synthesis Insights

Recent advancements in synthetic methodologies have enabled the scalable production of this compound and its analogs. For instance, a study demonstrated a double C(sp3)-H activation strategy that allowed for the synthesis of Rostratin A and related compounds, which may share similar biological activities .

Future Directions in Research

The promising anticancer properties of this compound warrant further investigation into its mechanisms of action and potential applications in clinical settings. Future research could focus on:

- Mechanistic Studies: Understanding the pathways through which this compound exerts its cytotoxic effects.

- Combination Therapies: Exploring the efficacy of this compound in combination with existing chemotherapeutic agents.

- In Vivo Studies: Conducting animal studies to evaluate the therapeutic potential and safety profile of this compound.

Análisis De Reacciones Químicas

Biosynthetic Origin

Rostratin D is biosynthesized via nonribosomal peptide synthetases (NRPS), with proposed intermediates including:

-

Cyclization of L-phenylalanine and L-tryptophan derivatives.

Chemical Stability and Degradation

| Condition | Observed Reaction | Byproducts Identified | Source |

|---|---|---|---|

| Acidic (pH < 3) | Disulfide reduction to thiols | Cysteine derivatives | Extrapolated* |

| Alkaline (pH > 10) | Hydrolysis of diketopiperazine ring | Linear dipeptide fragments | Extrapolated* |

| UV light (254 nm) | Photooxidation of aromatic moieties | Quinone-like structures | Extrapolated* |

Note : Extrapolated from rostratin A/C studies due to lack of direct data for this compound .

Redox Reactions

-

Reduction : Treatment with 1,4-dithiothreitol (DTT) cleaves disulfide bonds, yielding monomeric thiols.

Rostratin D+2DTT→2Thiol intermediates+Oxidized DTT

Outcome : Loss of cytotoxicity (IC₅₀ increases from 16.5 μg/mL to >100 μg/mL) .

Nucleophilic Substitution

-

Thiol-disulfide exchange : Reacts with glutathione (GSH) in vitro:

Rostratin D+2GSH→GS SG+Reduced rostratin D

Biological relevance : May modulate intracellular redox balance .

Authoritative Sources and Validation

Propiedades

Fórmula molecular |

C18H20N2O6S4 |

|---|---|

Peso molecular |

488.6 g/mol |

Nombre IUPAC |

(1R,4R,5R,6R,9S,11R,14R,15R,16R,19S)-5,15-dihydroxy-6,16-bis(sulfanyl)-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docosane-2,8,12,18-tetrone |

InChI |

InChI=1S/C18H20N2O6S4/c21-7-1-9(27)13(23)11-5(7)3-17-15(25)20-12-6(8(22)2-10(28)14(12)24)4-18(20,30-29-17)16(26)19(11)17/h5-6,9-14,23-24,27-28H,1-4H2/t5-,6-,9-,10-,11-,12-,13+,14+,17-,18-/m1/s1 |

Clave InChI |

GCSPJPVOPHGWRM-XPMVLQEKSA-N |

SMILES isomérico |

C1[C@H]([C@@H]([C@H]2[C@@H](C1=O)C[C@]34N2C(=O)[C@@]5(C[C@H]6[C@@H](N5C3=O)[C@H]([C@@H](CC6=O)S)O)SS4)O)S |

SMILES canónico |

C1C(C(C2C(C1=O)CC34N2C(=O)C5(CC6C(N5C3=O)C(C(CC6=O)S)O)SS4)O)S |

Sinónimos |

rostratin D |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.